2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the condensation of aminopyrazole with formylated active proton compounds. This reaction is typically carried out in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media, assisted by ultrasound irradiation . This method offers several advantages, such as shorter reaction times, higher yields, milder conditions, and environmental friendliness. The reaction is clean with excellent yields and reduces the use of solvents .
Chemical Reactions Analysis
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The major products formed from these reactions are novel pyrazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been studied for its potential as an antimicrobial, anticancer, antitubercular, and enzyme inhibitor . The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG-2, MCF-7, and Hela . Additionally, it has been evaluated for its antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed that the compound interacts with the active sites of various enzymes, further elucidating its mechanism of action .
Comparison with Similar Compounds
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and enzyme inhibitory properties . this compound is unique due to its specific structure and the presence of the carboxamide group, which enhances its biological activity and selectivity .
Properties
CAS No. |
578002-58-1 |
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Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18N4O/c1-14-19(16-9-5-3-6-10-16)20-22-13-18(15(2)25(20)24-14)21(26)23-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,26) |
InChI Key |
PDHSYNHJTRLCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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